molecular formula C18H12ClF3N2O4S B3535710 N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide

N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide

Cat. No.: B3535710
M. Wt: 444.8 g/mol
InChI Key: ZBLBOHFPXVHKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a furan ring attached to a carboxamide group, and a phenyl ring substituted with chloro and trifluoromethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine precursor. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-(trifluoromethyl)phenyl)thiourea
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide stands out due to its unique combination of a furan ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O4S/c19-15-8-5-12(10-14(15)18(20,21)22)24-29(26,27)13-6-3-11(4-7-13)23-17(25)16-2-1-9-28-16/h1-10,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBOHFPXVHKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide
Reactant of Route 5
N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide
Reactant of Route 6
N-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.